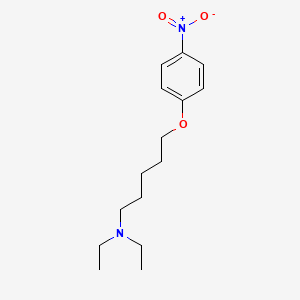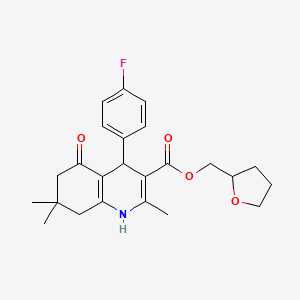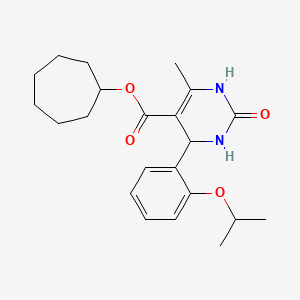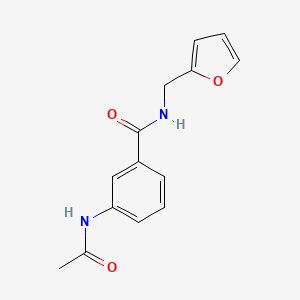
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine, also known as SR9011, is a synthetic compound that belongs to the family of Rev-Erb agonists. It is a small molecule that has been shown to have potential therapeutic properties in various studies.
科学的研究の応用
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been studied extensively in various scientific research applications. One of the most promising areas of research is its potential therapeutic properties in treating metabolic disorders such as obesity and diabetes. Studies have shown that N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is not fully understood, but it is believed to work by activating Rev-Erb proteins, which are involved in regulating the circadian rhythm and metabolism. By activating these proteins, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve metabolic function and reduce inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases.
Biochemical and Physiological Effects
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has several biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, reducing body weight, and reducing inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases. However, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine.
実験室実験の利点と制限
One advantage of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have potential therapeutic properties in treating metabolic disorders and inflammatory diseases, making it a promising candidate for further research. However, one limitation of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. One area of research is to further investigate its mechanism of action and how it interacts with Rev-Erb proteins. Additionally, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. Another area of research is to investigate its potential therapeutic properties in treating metabolic disorders and inflammatory diseases in human clinical trials. Finally, more research is needed to assess the safety and toxicity of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in humans.
合成法
The synthesis of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine involves several steps, including the reaction between 4-nitrophenol and 1-bromo-3-chloropropane, followed by the reaction with diethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
特性
IUPAC Name |
N,N-diethyl-5-(4-nitrophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-16(4-2)12-6-5-7-13-20-15-10-8-14(9-11-15)17(18)19/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZISSDSPXZSSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4955191.png)
![4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)

![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)

![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)

